molecular formula C14H14ClN3O2 B1679880 PWZ-029 CAS No. 164025-33-6

PWZ-029

Cat. No.: B1679880
CAS No.: 164025-33-6
M. Wt: 291.73 g/mol
InChI Key: FXIDXTIMKAEBGY-UHFFFAOYSA-N
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Description

PWZ-029 is a benzodiazepine derivative drug with nootropic effects developed by WiSys. It acts as a subtype-selective, mixed agonist-inverse agonist at the benzodiazepine binding site on the gamma-aminobutyric acid type A receptor. Specifically, it acts as a partial inverse agonist at the alpha 5 subtype and a weak partial agonist at the alpha 3 subtype . This unique pharmacological profile allows this compound to enhance memory at low doses without causing convulsant or anxiogenic effects .

Preparation Methods

The synthesis of PWZ-029 involves several steps, starting with the preparation of the core imidazobenzodiazepine structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

PWZ-029 undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodiazepine analogs.

Comparison with Similar Compounds

PWZ-029 is unique among benzodiazepine derivatives due to its selective activity at the alpha 5 and alpha 3 subtypes of the gamma-aminobutyric acid type A receptor. Similar compounds include:

This compound’s unique pharmacological profile, including its selective activity and memory-enhancing effects, distinguishes it from these similar compounds.

Properties

CAS No.

164025-33-6

Molecular Formula

C14H14ClN3O2

Molecular Weight

291.73 g/mol

IUPAC Name

8-chloro-3-(methoxymethyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one

InChI

InChI=1S/C14H14ClN3O2/c1-17-6-13-11(7-20-2)16-8-18(13)12-4-3-9(15)5-10(12)14(17)19/h3-5,8H,6-7H2,1-2H3

InChI Key

FXIDXTIMKAEBGY-UHFFFAOYSA-N

SMILES

CN1CC2=C(N=CN2C3=C(C1=O)C=C(C=C3)Cl)COC

Canonical SMILES

CN1CC2=C(N=CN2C3=C(C1=O)C=C(C=C3)Cl)COC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PWZ-029;  PWZ 029;  PWZ029.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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